molecular formula C24H31NO8S2 B8585279 tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8585279
M. Wt: 525.6 g/mol
InChI Key: MCIYOWPKJANFDO-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by its pyrrolidine ring structure, which is substituted with tosyloxy groups and a tert-butyl ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of strong bases, such as lithium hexamethyldisilylamide (LHS), and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyloxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form more complex derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and elevated temperatures for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of specific functional groups on biological activity. Its derivatives may serve as potential inhibitors or activators of enzymes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tosyloxy groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
  • (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester
  • (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic acid tert-butyl ester

Uniqueness

What sets tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate apart from similar compounds is the presence of two tosyloxy groups These groups enhance its reactivity and make it a more versatile intermediate in synthetic chemistry

Properties

Molecular Formula

C24H31NO8S2

Molecular Weight

525.6 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3/t19-,20+/m0/s1

InChI Key

MCIYOWPKJANFDO-VQTJNVASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@H](CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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